molecular formula C18H15BrN4O2S B280087 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea

Cat. No.: B280087
M. Wt: 431.3 g/mol
InChI Key: UJGQNWJEQJWHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The benzamide moiety can be introduced through a coupling reaction between the brominated pyrazole and a benzoyl chloride derivative in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps to ensure consistent product quality and yield. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the benzamide moiety.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea is unique due to its combination of a brominated pyrazole ring, a benzamide moiety, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives.

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H15BrN4O2S/c19-14-9-20-23(11-14)10-12-5-7-13(8-6-12)17(25)22-18(26)21-15-3-1-2-4-16(15)24/h1-9,11,24H,10H2,(H2,21,22,25,26)

InChI Key

UJGQNWJEQJWHNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O

Origin of Product

United States

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